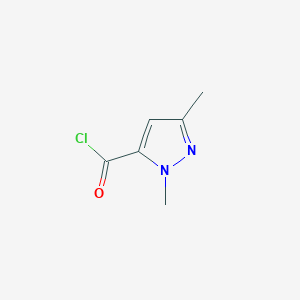
2-Fluoro-6-Trifluoromethylpyridine
Descripción general
Descripción
2-Fluoro-6-Trifluoromethylpyridine is a useful research compound. Its molecular formula is C6H3F4N and its molecular weight is 165.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Ortho-Fluorination in Medicinal Chemistry
2-Fluoro-6-Trifluoromethylpyridine plays a crucial role in the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, as described by Wang, Mei, and Yu (2009). This process is particularly important in medicinal chemistry, where the conversion of triflamide into various functional groups can be broadly applied (Wang, Mei, & Yu, 2009).
Ligand Preparation and Iron Complexation
Machkour et al. (2004) demonstrated the ease of preparing the tris(2-fluoro-6-pyridylmethyl)amine ligand (F3TPA) by reacting 2-fluoro-6-bromomethylpyridine with NH4Cl. This method was crucial for the development of iron complexes that exhibit unique characteristics due to fluorine substituents' steric hindrance, highlighting its potential in coordination chemistry (Machkour, Mandon, Lachkar, & Welter, 2004).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
2-Fluoro-6-(trifluoromethyl)pyridine, also known as Pyridine, 2-fluoro-6-(trifluoromethyl)- or 2-Fluoro-6-Trifluoromethylpyridine, is a key intermediate in the production of various agrochemicals . The primary targets of this compound are the pests that these agrochemicals are designed to control. The specific target can vary depending on the particular agrochemical in which 2-Fluoro-6-(trifluoromethyl)pyridine is used.
Mode of Action
The mode of action of 2-Fluoro-6-(trifluoromethyl)pyridine is largely dependent on the specific agrochemical in which it is used. In general, it is involved in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for the synthesis of complex organic compounds .
Biochemical Pathways
The biochemical pathways affected by 2-Fluoro-6-(trifluoromethyl)pyridine are those involved in the synthesis of the agrochemicals it is used to produce. For example, it is used in the production of pesticides such as flupyrsulfuron-methyl-sodium, thiazopyr, dithiopyr, bicyclopyrone, and sulfoxaflor . These pesticides affect various biochemical pathways in pests, leading to their control or elimination.
Análisis Bioquímico
Biochemical Properties
2-Fluoro-6-Trifluoromethylpyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. One notable interaction is with human dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. The compound acts as an inhibitor, binding to the enzyme and preventing its normal function. This inhibition can lead to a decrease in pyrimidine synthesis, which is essential for DNA and RNA production . Additionally, this compound can interact with other biomolecules, such as nucleophilic agents, due to the electron-withdrawing effects of its fluorine atoms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to disrupt cell signaling pathways, leading to apoptosis or programmed cell death. This is achieved by inhibiting key signaling proteins and enzymes involved in cell proliferation and survival . Furthermore, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific active sites on enzymes, such as dihydroorotate dehydrogenase, leading to enzyme inhibition. This binding is facilitated by the strong electron-withdrawing properties of the fluorine atoms, which enhance the compound’s affinity for the enzyme’s active site . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity . These temporal effects are important considerations for researchers using the compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and alter cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites in cellular pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments . These transport and distribution properties are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it can interact with various enzymes and DNA-binding proteins . Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity by directing it to specific subcellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-fluoro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOIOCQPMHHDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371405 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94239-04-0 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94239-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-trifluoromethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094239040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-6-trifluoromethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the research focus regarding 2-fluoro-6-(trifluoromethyl)pyridine in the provided papers?
A1: The research focuses on using 2-fluoro-6-(trifluoromethyl)pyridine as a starting material to synthesize novel Schiff bases and imines. These synthesized compounds are then evaluated for their biological activity, specifically their antimicrobial properties against various Gram-positive and Gram-negative bacteria and fungi. The rationale behind this approach lies in the fact that the pyridine moiety is known for its antibacterial properties [, ]. Therefore, incorporating this moiety into new chemical structures could lead to the discovery of novel antimicrobial agents.
Q2: How is 2-fluoro-6-(trifluoromethyl)pyridine modified in the synthesis of the novel compounds?
A2: The synthesis starts by reacting 2-fluoro-6-(trifluoromethyl)pyridine with 4-hydroxymethylbenzoate in DMF to introduce an ether linkage to the pyridine ring [, ]. This modified pyridine derivative is then reacted with hydrazine to obtain a benzohydrazide intermediate. Finally, the benzohydrazide is reacted with various substituted aldehydes [] or acetophenones [] to yield the desired Schiff bases or imines, respectively. This synthetic strategy allows for the introduction of diverse substituents into the final compounds, potentially influencing their biological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)


![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)



